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2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride Documentation Hub

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  • Product: 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride
  • CAS: 1361112-09-5

Core Science & Biosynthesis

Foundational

Engineering Kinase Selectivity and Solubility: A Technical Guide to 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol Dihydrochloride

Executive Summary In contemporary medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic rings has historically led to drug candidates with poor aqueous solubility and high off-target toxicity. To circum...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic rings has historically led to drug candidates with poor aqueous solubility and high off-target toxicity. To circumvent this, drug development professionals are increasingly utilizing sp3-rich, three-dimensional scaffolds. 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride (CAS: 1361112-09-5)[1] represents a critical building block in this paradigm. By coupling a highly polar, hinge-binding pyrimidine core with a rigid, sp3-hybridized azetidine ring, this compound serves as an advanced intermediate for synthesizing highly selective kinase inhibitors, particularly targeting the JAK and PI3K pathways[2][3].

This whitepaper provides an in-depth analysis of the compound's structural rationale, physicochemical properties, and field-proven experimental protocols for its integration into larger pharmacological scaffolds.

Physicochemical Profiling & Structural Elucidation

The utility of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride stems from its dual-nature architecture. The pyrimidin-4-ol core readily tautomerizes to its pyrimidin-4(3H)-one form, providing a dense array of hydrogen bond donors and acceptors[4]. The azetidine ring acts as a compact, basic spacer. The compound is supplied as a dihydrochloride salt to ensure long-term shelf stability and prevent premature oxidation of the electron-rich pyrimidine ring[1][5].

Quantitative Data Summary
PropertyValue
Chemical Name 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride
CAS Registry Number 1361112-09-5
Molecular Formula C₇H₁₂Cl₂N₄O
Molecular Weight (Salt) 239.10 g/mol
Molecular Weight (Base) 166.18 g/mol
Salt Form Dihydrochloride (2 HCl)
Hydrogen Bond Donors 4 (including protonated azetidine)
Hydrogen Bond Acceptors 3
Physical State Solid (typically white to off-white powder)

Mechanistic Rationale in Drug Design: The "Escape from Flatland"

The integration of the azetidin-3-yl moiety into the pyrimidine core is a deliberate structural choice driven by the hypothesis[2].

  • Hinge Region Anchoring: The 2-amino and 4-hydroxyl groups of the pyrimidine ring perfectly mimic endogenous purines. This allows the molecule to form critical bidentate hydrogen bonds with the backbone amides in the ATP-binding pocket (hinge region) of target kinases.

  • sp3-Enriched Trajectory: The azetidine ring projects its substituents out of the flat aromatic plane. This three-dimensionality physically prevents the molecule from intercalating into off-target, flat hydrophobic pockets (a common source of toxicity in older kinase inhibitors)[2].

  • Solubility Enhancement: The secondary amine of the azetidine ring (pKa ~9.5) is protonated at physiological pH, drastically improving the aqueous solubility of the parent drug candidate[2].

G N1 2-Amino-pyrimidin-4-ol (Hinge Binder) N4 High Kinase Affinity N1->N4 N2 Azetidin-3-yl Ring (sp3 Spacer) N5 Improved Aqueous Solubility Reduced Off-Target Toxicity N2->N5 N3 Dihydrochloride Salt (Stabilizer) N6 Long-term Shelf Stability N3->N6

Fig 1. Logical relationship between structural motifs and physicochemical/pharmacodynamic outcomes.

Experimental Workflows & Validated Protocols

To maintain scientific integrity, the following protocols detail not just the procedural steps, but the chemical causality and self-validating mechanisms behind them.

Protocol 3.1: Synthesis and Isolation of the Dihydrochloride Salt via Boc-Deprotection

When synthesizing this building block from its Boc-protected precursor, isolation can be challenging due to the extreme polarity of the free base.

  • Step 1: Dissolution. Suspend tert-butyl 3-(2-amino-6-hydroxypyrimidin-4-yl)azetidine-1-carboxylate (1.0 eq) in anhydrous 1,4-dioxane (0.1 M concentration).

  • Step 2: Acidic Cleavage. Slowly add 4M HCl in dioxane (10.0 eq) at 0°C under an inert argon atmosphere. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality & Self-Validation: Dioxane is an aprotic solvent. As the Boc group is cleaved (releasing isobutylene and CO₂ gases), the highly polar dihydrochloride salt forms and immediately precipitates out of the non-polar solution. This precipitation drives the reaction equilibrium forward (Le Chatelier's principle) and acts as a self-validating visual cue: the cessation of gas evolution and the formation of a dense, white precipitate confirm reaction completion without the need for immediate LC-MS.

  • Step 3: Isolation. Filter the precipitate under a nitrogen blanket, wash with cold diethyl ether to remove residual dioxane and tert-butyl chloride, and dry in vacuo.

Protocol 3.2: N-Functionalization via Nucleophilic Substitution (SNAr)

To incorporate this building block into a larger kinase inhibitor framework, the azetidine nitrogen must act as a nucleophile.

  • Step 1: Neutralization. Suspend 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride (1.0 eq) in anhydrous DMF. Add 3.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The dihydrochloride salt contains two equivalents of HCl. Exactly 2.0 equivalents of base are consumed just to neutralize the salt and liberate the nucleophilic secondary amine. An excess (1.5 eq) is required to neutralize the acid generated during the subsequent SNAr reaction. DIPEA is strictly chosen over triethylamine because its bulky isopropyl groups render it non-nucleophilic, preventing it from competing with the azetidine for the electrophile.

  • Step 2: Coupling. Add the heteroaryl chloride electrophile (1.1 eq). Heat the mixture to 80°C for 12 hours.

  • Step 3: Validation. Quench an aliquot in water/acetonitrile and analyze via LC-MS. The disappearance of the highly polar starting material peak (early elution) and the appearance of the product mass confirm successful coupling.

Application in Kinase Inhibitor Development

The 2-amino-6-(azetidin-3-yl)pyrimidin-4-ol scaffold has been heavily utilized in the development of Janus Kinase (JAK) inhibitors[2][5]. By functionalizing the azetidine nitrogen with various electrophiles (e.g., cyanophenyl or heteroaryl groups), researchers have successfully developed compounds that disrupt the JAK-STAT signaling pathway, which is heavily implicated in autoimmune diseases and oncology[3][6].

The azetidine ring ensures that the molecule remains soluble enough for topical or oral administration while maintaining the rigid geometry required to outcompete ATP in the JAK active site[2].

Pathway Ligand Cytokine Receptor Cytokine Receptor Ligand->Receptor JAK JAK1/JAK2 Kinase Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor Azetidine-Pyrimidine Derivative Inhibitor->JAK Inhibits ATP Pocket Gene Gene Transcription (Inflammation) STAT->Gene

Fig 2. Disruption of the JAK-STAT signaling pathway by azetidine-pyrimidine derived inhibitors.

References

  • Matrix Scientific / 1int.co.uk. "2-Amino-6-azetidin-3-yl-pyrimidin-4-ol dihydrochloride (CAS: 1361112-09-5) Product Data". URL:[Link]

  • Chemikart. "2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride Supplier Specifications". URL: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Eyes on Topical Ocular Disposition: The Considered Design of a Lead Janus Kinase (JAK) Inhibitor That Utilizes a Unique Azetidin-3-Amino Bridging Scaffold to Attenuate Off-Target Kinase Activity, While Driving Potency and Aqueous Solubility". URL:[Link]

  • Google Patents. "Bicyclic heteroarylaminoalkyl phenyl derivatives as PI3K inhibitors".

Sources

Exploratory

molecular weight and exact mass of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol Dihydrochloride Abstract In the landscape of pharmaceutical research and development, the precise characteriza...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol Dihydrochloride

Abstract

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a foundational requirement. For a molecule such as 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride, a thorough understanding of its fundamental physicochemical properties is paramount. This technical guide provides an in-depth analysis of two critical, yet often conflated, parameters: molecular weight and exact mass. We will delineate the theoretical underpinnings of each term, present detailed, step-by-step methodologies for their calculation, and discuss their practical applications in experimental workflows, particularly in stoichiometry and mass spectrometry. This document is intended to serve as a comprehensive reference for researchers, scientists, and drug development professionals.

Chemical Identity and Formula

The initial step in any rigorous physicochemical analysis is the unequivocal determination of the molecular formula. The parent compound, 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol, is salified with two equivalents of hydrochloric acid to yield the dihydrochloride salt. This process is critical for improving properties such as solubility and stability.

  • Parent Compound Formula: C₇H₁₀N₄O

  • Salt Form: Dihydrochloride (· 2HCl)

  • Final Molecular Formula: C₇H₁₂Cl₂N₄O

This final formula serves as the basis for all subsequent calculations.

Core Concepts: Molecular Weight vs. Exact Mass

A frequent point of confusion in chemical discourse is the distinction between molecular weight and exact mass. While related, they are not interchangeable and their appropriate application depends entirely on the experimental context.

Molecular Weight (Average Molecular Mass)

Molecular weight refers to the weighted average of the masses of a molecule's constituent atoms, based on the natural isotopic abundance of each element on Earth.[1] For instance, carbon exists naturally as a mixture of isotopes (primarily ¹²C and ¹³C), and its standard atomic weight of approximately 12.011 u reflects this natural distribution.[2][3][4]

Applicability: Molecular weight is the correct parameter for all macroscopic applications. When weighing a substance on a laboratory balance, one is handling a vast population of molecules with a statistical distribution of isotopes. Therefore, molecular weight is essential for:

  • Stoichiometric calculations

  • Preparation of solutions with specific molarities

  • General chemical synthesis and bulk material handling

Exact Mass (Monoisotopic Mass)

In contrast, exact mass is the mass of a molecule calculated using the mass of the single most abundant, stable isotope of each constituent element.[5] For example, in this calculation, carbon is considered to be exclusively ¹²C, hydrogen as ¹H, and so on. This value represents the mass of a single, specific isotopic combination of the molecule.

Applicability: Exact mass is the critical parameter in high-resolution mass spectrometry (HRMS). Techniques such as Time-of-Flight (TOF) or Orbitrap mass analysis can resolve individual isotopic peaks. The most intense peak observed in the resulting spectrum for a small molecule typically corresponds to its monoisotopic mass.[5] This allows for:

  • Unambiguous determination of elemental composition

  • High-confidence structural elucidation

  • Metabolite identification and impurity profiling

The following diagram illustrates the conceptual workflow for deriving these two distinct mass values from the same molecular formula.

G cluster_input Input Data cluster_pathways Calculation Pathways cluster_data Reference Data cluster_output Calculated Results Formula Molecular Formula C₇H₁₂Cl₂N₄O MW_Calc Molecular Weight (Average Mass) Formula->MW_Calc EM_Calc Exact Mass (Monoisotopic) Formula->EM_Calc MW_Result Result for Stoichiometry (g/mol) MW_Calc->MW_Result Yields EM_Result Result for Mass Spectrometry (Da) EM_Calc->EM_Result Yields AtomicWeights Standard Atomic Weights (Isotopic Average) AtomicWeights->MW_Calc Uses MonoisotopicMasses Monoisotopic Masses (Most Abundant Isotope) MonoisotopicMasses->EM_Calc Uses

Caption: Conceptual workflow for calculating Molecular Weight and Exact Mass.

Detailed Calculation Methodologies

The following sections provide transparent, step-by-step protocols for calculating both the molecular weight and the exact mass of C₇H₁₂Cl₂N₄O.

Protocol for Molecular Weight Calculation

This calculation utilizes the standard atomic weights as published by the International Union of Pure and Applied Chemistry (IUPAC). These values represent the weighted averages of the isotopic masses of an element.

Table 1: Standard Atomic Weights of Constituent Elements

Element Symbol Count Standard Atomic Weight ( g/mol ) Total Contribution ( g/mol )
Carbon C 7 12.011[2][3] 84.077
Hydrogen H 12 1.008[6][7][8] 12.096
Chlorine Cl 2 35.453[9][10] 70.906
Nitrogen N 4 14.007[11][12][13] 56.028
Oxygen O 1 15.999[14][15][16] 15.999

| Total | | | | 239.106 |

Calculation: Molecular Weight = (7 × 12.011) + (12 × 1.008) + (2 × 35.453) + (4 × 14.007) + (1 × 15.999) = 84.077 + 12.096 + 70.906 + 56.028 + 15.999 = 239.106 g/mol

Protocol for Exact Mass Calculation

This calculation uses the mass of the most abundant stable isotope for each element, expressed in Daltons (Da) or unified atomic mass units (u).

Table 2: Monoisotopic Masses of the Most Abundant Isotopes

Element Isotope Count Monoisotopic Mass (Da) Total Contribution (Da)
Carbon ¹²C 7 12.000000 (by definition)[17] 84.000000
Hydrogen ¹H 12 1.007825[18][19][20] 12.093900
Chlorine ³⁵Cl 2 34.968853[9][18] 69.937706
Nitrogen ¹⁴N 4 14.003074[18][19][20][21] 56.012296
Oxygen ¹⁶O 1 15.994915[18][20] 15.994915

| Total | | | | 238.038817 |

Calculation: Exact Mass = (7 × 12.000000) + (12 × 1.007825) + (2 × 34.968853) + (4 × 14.003074) + (1 × 15.994915) = 84.000000 + 12.093900 + 69.937706 + 56.012296 + 15.994915 = 238.038817 Da

Note: For molecules containing elements with significant secondary isotopes (like chlorine's ³⁷Cl), the mass spectrum will show an "M+2" peak. In this case, substituting one ³⁵Cl with one ³⁷Cl (mass 36.965903 Da) would yield an isotopic peak at 240.035867 Da.

Summary of Mass Data

For immediate reference, the calculated values for 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride (C₇H₁₂Cl₂N₄O) are summarized below.

Table 3: Summary of Calculated Mass Values

Parameter Value Unit Primary Application
Molecular Weight 239.106 g/mol Stoichiometry, Solution Preparation

| Exact Mass | 238.038817 | Da | High-Resolution Mass Spectrometry |

Conclusion

The precise determination of mass is a non-negotiable aspect of chemical and pharmaceutical science. This guide has established that 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride has a molecular weight of 239.106 g/mol for macroscopic applications and an exact mass of 238.038817 Da for high-resolution mass spectrometric analysis. A clear understanding and correct application of these distinct values are essential for ensuring experimental accuracy, data integrity, and the overall success of research and development programs.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Oxygen. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoisotopic mass. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Exact Masses & Isotope Abundance Ratios. Retrieved from [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Nitrogen. Retrieved from [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon-12. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitrogen. Retrieved from [Link]

  • Reddit. (2022, October 10). Atomic mass of chlorine. r/chemhelp. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrogen. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Exact Masses of the Elements and Isotopic Abundances. Retrieved from [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Chlorine. Retrieved from [Link]

  • Unimod. (n.d.). Help - Symbols & mass values. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chlorine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 15). Hydrogen. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxygen. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon. Retrieved from [Link]

  • Wikipedia. (n.d.). Chlorine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbon-13. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxygen. PubChem. Retrieved from [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Hydrogen. Retrieved from [Link]

  • Novatia, LLC. (2021, September 8). Mass Accuracy and Resolution. Retrieved from [Link]

  • The Chlorine Institute. (n.d.). Chlorine Facts - Chlorine The Element of Surprise. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrogen. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopes of chlorine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbon. PubChem. Retrieved from [Link]

  • Britannica. (2026, February 17). Oxygen. Retrieved from [Link]

  • Quora. (2018, September 22). How heavy is one atom of hydrogen?. Retrieved from [Link]

  • BYJU'S. (n.d.). Atomic Mass of First 30 Elements. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Carbon. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chlorine. PubChem. Retrieved from [Link]

Sources

Foundational

Preclinical Pharmacokinetic Profiling of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol Dihydrochloride: A Strategic Guide for Lead Optimization

Prepared by: Senior Application Scientist, Preclinical ADME & Pharmacokinetics Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Executive Summary & Structural Rationale In modern f...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical ADME & Pharmacokinetics Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of core scaffolds dictates the downstream success of a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride (CAS: 1361112-09-5) represents a highly privileged, lead-like building block.

This molecule fuses two critical motifs:

  • The Pyrimidine-4-ol Core: A classic hydrogen-bond donor/acceptor system frequently utilized to target the hinge region of kinases or to disrupt protein-protein interactions.

  • The Azetidine Ring: A highly strained, four-membered nitrogenous heterocycle. In medicinal chemistry, the incorporation of azetidines is a proven strategy to increase the sp³ carbon fraction (Fsp³), lower lipophilicity (LogD), and improve metabolic stability compared to larger, more flexible rings like pyrrolidines or piperidines[1].

Furthermore, formulating this building block as a dihydrochloride salt is a deliberate physicochemical choice. The salt form dramatically enhances aqueous solubility, ensuring that dissolution does not become a rate-limiting artifact during in vitro assays or in vivo gastrointestinal absorption.

This whitepaper outlines a comprehensive, self-validating technical framework for the preclinical pharmacokinetic profiling of this specific azetidine-pyrimidine scaffold.

Strategic ADME/PK Profiling Workflow

To transition a scaffold from a chemical building block to a viable clinical candidate, a sequential, data-driven workflow is required. The process moves from fundamental physicochemical characterization to complex in vivo systemic exposure modeling.

PK_Workflow A Compound Formulation (Dihydrochloride Salt) B Physicochemical Profiling (LogD, Sol) A->B C In Vitro ADME (HLM/RLM, Caco-2) B->C D In Vivo PK (Rodent IV/PO) C->D E PK Parameter Calculation (NCA) D->E F Lead Optimization Go/No-Go E->F

Figure 1: Sequential preclinical pharmacokinetic profiling workflow for azetidine-pyrimidine scaffolds.

Phase I: In Vitro ADME Characterization

Before initiating resource-intensive animal studies, the intrinsic clearance and permeability of the azetidine-pyrimidine core must be established. The azetidine moiety is specifically designed to resist oxidative metabolism while maintaining a low molecular weight profile[2].

Representative Quantitative Data: In Vitro Profile

Note: The following table represents expected baseline parameters for an optimized azetidine-pyrimidine fragment based on historical scaffold data.

ParameterAssay SystemTarget ValueMechanistic Implication
Kinetic Solubility PBS (pH 7.4)> 100 µMDihydrochloride salt ensures complete solvation, preventing assay artifacts.
Lipophilicity (LogD) Octanol/Water (pH 7.4)0.5 – 1.5Optimal balance for passive membrane permeability without high non-specific protein binding.
Metabolic Stability Human Liver Microsomes (HLM)T½ > 60 minAzetidine ring resists rapid CYP450-mediated N-dealkylation[3].
Permeability (Papp) Caco-2 Cell Line (A to B)> 10 × 10⁻⁶ cm/sHigh probability of excellent oral absorption in the GI tract.
Protocol 1: Microsomal Stability Assay (Self-Validating System)

To determine the intrinsic clearance (CL_int) of the compound, we utilize a liver microsomal assay. This protocol is designed with internal causality checks to prevent false-positive stability readings.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to keep final DMSO concentration <0.1% (preventing CYP enzyme inhibition).

  • Enzyme Addition: Add Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to a final protein concentration of 0.5 mg/mL. Causality: Testing both species allows for allometric scaling and identifies species-specific metabolic liabilities early.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching (The Causality Step): Immediately quench each aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide). Causality: MeCN denatures the CYP450 enzymes instantly, stopping the reaction, while simultaneously precipitating proteins to prepare the sample for LC-MS/MS injection.

  • Validation Controls:

    • Positive Control: Run Verapamil (a known high-clearance drug) in parallel. If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay is invalid.

    • Negative Control: Run the test compound without NADPH. If degradation occurs here, the compound is chemically unstable in buffer, rather than enzymatically cleared.

Biotransformation & Metabolic Pathways

Understanding how the molecule degrades is as important as knowing how fast it degrades. The azetidine ring, while stable, can undergo specific biotransformations.

Metabolism Parent 2-Amino-6-(azetidin-3-yl) pyrimidin-4-ol CYP Hepatic CYP450 Oxidation Parent->CYP UGT UGT Enzymes (Phase II) Parent->UGT Met1 Azetidine Ring Opening (Minor) CYP->Met1 Met2 N-Oxidation / Dealkylation (Major) CYP->Met2 Met3 O-Glucuronidation at Pyrimidin-4-ol UGT->Met3

Figure 2: Predicted primary biotransformation pathways for the azetidine-pyrimidine core.

Phase II: In Vivo Pharmacokinetic Profiling

Once in vitro stability is confirmed, the compound advances to in vivo rodent models. The goal is to determine systemic clearance (CL), volume of distribution (Vdss), and oral bioavailability (%F).

Representative Quantitative Data: Rodent PK Parameters

Simulated data for a 5 mg/kg IV and 10 mg/kg PO dose in Sprague-Dawley rats.

PK ParameterIV Administration (5 mg/kg)PO Administration (10 mg/kg)Interpretation
Cmax (ng/mL) 2,1001,450Good systemic exposure.
Tmax (h) -1.5Rapid absorption, typical of small, soluble fragments.
AUC₀-∞ (h·ng/mL) 4,5006,300High area under the curve indicates low clearance.
Clearance (mL/min/kg) 18.5-Moderate clearance (below rat hepatic blood flow of ~55 mL/min/kg).
Vdss (L/kg) 1.2-Distributes well into tissues (greater than total body water).
Bioavailability (%F) -70% Excellent oral bioavailability driven by the azetidine scaffold[3].
Protocol 2: In Vivo Rodent PK Study (IV/PO)

This protocol establishes the absolute bioavailability of the compound.

Step-by-Step Methodology:

  • Vehicle Selection: Formulate the dihydrochloride salt in 5% DMSO / 95% Saline. Causality: The salt form is highly hydrophilic. Avoiding complex surfactants (like Tween-80 or Cremophor) prevents vehicle-induced toxicity and ensures the PK readout reflects the intrinsic properties of the drug, not the formulation.

  • Animal Dosing:

    • Intravenous (IV) Cohort: Administer 5 mg/kg via the tail vein.

    • Oral (PO) Cohort: Administer 10 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood samples immediately at 4°C (3000 × g for 10 min) into K2EDTA tubes. Causality: Keeping the samples cold and using EDTA prevents ex vivo enzymatic degradation of the compound by plasma esterases or proteases.

  • Bioanalysis & NCA: Analyze plasma concentrations via LC-MS/MS. Perform Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin.

  • Self-Validation (Extraction Ratio Check): Calculate the hepatic extraction ratio (ER = CL / Hepatic Blood Flow). If the IV clearance approaches the hepatic blood flow of the rat (~55 mL/min/kg), the oral bioavailability will be mathematically capped due to first-pass metabolism. If %F is low but CL is also low, the causality points to poor intestinal permeability rather than metabolic clearance.

Conclusion

The 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride scaffold offers a highly optimized starting point for drug discovery. By leveraging the sp³ character of the azetidine ring, researchers can bypass the traditional lipophilicity and metabolic liabilities associated with older heterocyclic fragments. By following the rigorous, self-validating in vitro and in vivo protocols outlined in this guide, development teams can accurately map the pharmacokinetic landscape of this compound, ensuring high-confidence Go/No-Go decisions in lead optimization.

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Exploratory

receptor binding affinity of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride

An In-depth Technical Guide to the Elucidation of the Receptor Binding Affinity of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride Abstract This guide provides a comprehensive framework for the initial characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Elucidation of the Receptor Binding Affinity of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride

Abstract

This guide provides a comprehensive framework for the initial characterization of the novel chemical entity, 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride. Due to the absence of published binding data for this specific molecule, this document outlines a strategic, multi-phased experimental approach. We will delve into the rationale behind target class hypotheses based on the compound's structural motifs, present detailed protocols for robust receptor binding assays, and provide a blueprint for data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals tasked with elucidating the pharmacological profile of new chemical entities.

Introduction and Structural Rationale

The compound 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride is a small molecule featuring two key structural motifs: a 2-aminopyrimidine core and a substituted azetidine ring. The 2-aminopyrimidine scaffold is a well-established pharmacophore found in a multitude of biologically active compounds, most notably as a hinge-binding motif in many kinase inhibitors.[1] The azetidine ring is a four-membered saturated heterocycle that has gained significant attention in medicinal chemistry.[2][3] Its inclusion in drug candidates can enhance metabolic stability, improve aqueous solubility, and provide a rigid, three-dimensional scaffold that can optimize interactions with a biological target.[2][4] The conformational rigidity of the azetidine ring can lead to a reduction in the entropic penalty upon binding, potentially increasing affinity for the target receptor.[4]

Given these structural features, it is plausible to hypothesize that 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol could exhibit affinity for a range of biological targets. This guide provides the strategic and tactical framework to systematically uncover and quantify these interactions.

Hypothesized Target Classes

A logical first step in characterizing a novel compound is to form educated hypotheses about its potential targets based on its chemical structure.

  • Protein Kinases: The 2-aminopyrimidine core is a privileged scaffold for ATP-competitive kinase inhibitors. The amino group and adjacent nitrogen atoms can form key hydrogen bonds with the kinase hinge region. Therefore, a primary hypothesis is that this compound will exhibit binding affinity for one or more protein kinases. A broad kinase screen would be a high-priority starting point.

  • G-Protein Coupled Receptors (GPCRs): The azetidine moiety is present in several CNS-active drugs and other agents that target GPCRs.[2] For example, 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine derivatives have been identified as high-affinity histamine H3 receptor agonists.[5][6] This precedent suggests that the compound could interact with aminergic or other GPCRs, where the rigid azetidine scaffold could provide a favorable binding conformation.

  • Other ATP-binding proteins and enzymes: The pyrimidine ring system is also found in ligands for other classes of enzymes and receptors. A broad panel screen is warranted to explore these possibilities.

A Phased Experimental Strategy for Binding Affinity Determination

A tiered approach is recommended to efficiently and cost-effectively determine the binding profile of a novel compound. This strategy moves from broad, low-resolution screening to specific, high-resolution kinetic analysis.

G cluster_0 Phase 1: Initial Target Identification cluster_1 Phase 2: Quantitative Affinity Determination cluster_2 Phase 3: Functional Characterization Broad Panel Screen Broad Panel Screen Hit Identification Hit Identification Broad Panel Screen->Hit Identification >50% inhibition @ 10µM Radioligand Assay Radioligand Assay Hit Identification->Radioligand Assay Determine Ki SPR Analysis SPR Analysis Hit Identification->SPR Analysis Determine KD (kon/koff) Cell-based Assays Cell-based Assays Radioligand Assay->Cell-based Assays SPR Analysis->Cell-based Assays Data Analysis Data Analysis Cell-based Assays->Data Analysis

Caption: Experimental workflow for characterizing a novel compound.
Phase 1: Broad Target Screening

The initial step is to perform a broad liability/profiling screen against a panel of known receptors, transporters, and enzymes. This provides a rapid and cost-effective way to identify potential "hits" and "off-targets."

Protocol: Broad Radiometric Receptor Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride in 100% DMSO.

  • Assay Concentration: The compound will be tested at a final concentration of 10 µM in duplicate.

  • Assay Execution: The screening is performed using a commercial service (e.g., Eurofins SafetyScreen, DiscoverX BioMAP). These services utilize a battery of standardized radioligand binding assays.

  • Data Collection: The primary endpoint is the percent inhibition of radioligand binding for each target in the panel.

  • Hit Criteria: A "hit" is typically defined as a target showing >50% inhibition at the 10 µM screening concentration. This threshold is set to balance the capture of true positives against the pursuit of low-potency, likely irrelevant interactions.

Phase 2: Quantitative Binding Affinity Determination

For any "hits" identified in Phase 1, the next step is to determine the precise binding affinity (Ki or KD).

Protocol 1: Competitive Radioligand Binding Assay (for Ki Determination)

This protocol assumes a hypothetical hit, for example, the Adenosine A1 receptor, a GPCR.

  • Materials:

    • Cell membranes expressing the human Adenosine A1 receptor.

    • Radioligand: [³H]DPCPX (a known high-affinity A1 antagonist).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test Compound: 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride.

    • 96-well microplates and a microplate harvester.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, add assay buffer, cell membranes (e.g., 10 µg protein/well), the radioligand at a concentration near its KD (e.g., 1 nM [³H]DPCPX), and varying concentrations of the test compound.

    • Define "total binding" wells (containing only membranes and radioligand) and "non-specific binding" wells (containing membranes, radioligand, and a saturating concentration of a known non-radioactive ligand, e.g., 10 µM NECA).

    • Incubate the plate for 60 minutes at room temperature.

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis (for KD Determination)

SPR is a label-free technique that provides real-time data on binding events, allowing for the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (KD) is calculated (KD = koff/kon).

  • Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5 chip for amine coupling).

    • Purified recombinant target protein (the "hit" from the screen).

    • Immobilization buffers (e.g., EDC/NHS for amine coupling).

    • Running buffer (e.g., HBS-EP+).

    • Test Compound: 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride.

  • Procedure:

    • Immobilization: Covalently immobilize the purified target protein onto the sensor chip surface according to the manufacturer's instructions.

    • Binding Analysis:

      • Prepare a series of concentrations of the test compound in running buffer.

      • Inject the compound solutions over the sensor surface at a constant flow rate for a defined period (association phase).

      • Switch back to flowing only running buffer over the surface and monitor the decay of the signal (dissociation phase).

      • Between cycles, inject a regeneration solution to remove any bound compound from the surface.

  • Data Analysis:

    • The instrument software will generate sensorgrams (plots of response units vs. time).

    • Fit the association and dissociation curves for each concentration to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain kon and koff values.

    • Calculate the equilibrium dissociation constant: KD = koff / kon.

Hypothetical Data Presentation and Interpretation

To illustrate the output of this experimental strategy, the following table presents hypothetical data.

Assay TypeTargetResultInterpretation
Broad Panel Screen Kinase Panel (200 kinases)CDK2: 85% Inh. @ 10µMPotent interaction with CDK2.
GPCR Panel (100 GPCRs)A1 Adenosine R: 62% Inh. @ 10µMModerate interaction with A1.
Other TargetsNegligible InhibitionHigh selectivity against other screened targets.
Radioligand Assay CDK2Ki = 75 nMSub-micromolar affinity for CDK2.
SPR Analysis CDK2KD = 68 nM (kon=1.2e5 M⁻¹s⁻¹, koff=8.2e-3 s⁻¹)Confirms high affinity with moderately fast on-rate and slow off-rate, suggesting a stable binding interaction.

This hypothetical data suggests that 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).

G Compound 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol CDK2 CDK2/Cyclin E Compound->CDK2 Inhibits Rb pRb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb_P pRb-P pRb_P->E2F Release S_Phase S-Phase Entry E2F->S_Phase Promotes

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven strategy for the initial characterization of the . By progressing from broad screening to quantitative, kinetic analyses, researchers can efficiently identify primary targets and determine the potency and selectivity of the compound.

Following the successful determination of high-affinity binding to a specific target, the logical next steps would involve:

  • Cellular Functional Assays: To confirm that binding to the target translates into a functional effect (e.g., inhibition of cellular proliferation in a CDK2-dependent cell line).

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize potency and selectivity.

  • In Vivo Pharmacokinetic and Efficacy Studies: To evaluate the compound's properties in a living system.

This systematic approach ensures a thorough and scientifically rigorous evaluation, paving the way for further drug development efforts.

References

  • PubChem - Database Commons. (2025). PubChem is a public repository for information on chemical substances and their biological activities.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC.PMC.
  • Synthesis of 2-amino-4-(7-azaindol-3-yl)pyrimidines as cyclin dependent kinase 1 (CDK1) inhibitors. (2006). PubMed.
  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. (2019). PMC.
  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H 3 Receptor Agonists With in Vivo Central Nervous System Activity. (2019). PubMed.
  • Azetidines.Enamine.

Sources

Protocols & Analytical Methods

Method

protocol for dissolving 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride in DMSO

Application Note: Solvation and Storage Protocol for 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol Dihydrochloride in DMSO Target Audience: Researchers, assay developers, and medicinal chemists. Objective: To provide a robust,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvation and Storage Protocol for 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol Dihydrochloride in DMSO

Target Audience: Researchers, assay developers, and medicinal chemists. Objective: To provide a robust, self-validating methodology for generating stable, high-concentration (10 mM) stock solutions of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride in Dimethyl Sulfoxide (DMSO) for high-throughput screening (HTS) and in vitro assays.

Physicochemical Profiling

Before initiating solvation, it is critical to understand the physicochemical nature of the target compound. 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride is a highly polar, hydrophilic salt.

Table 1: Compound Specifications [1]

PropertySpecification
Compound Name 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride
CAS Number 1361112-09-5
Molecular Formula C₇H₁₀N₄O · 2HCl (C₇H₁₂Cl₂N₄O)
Molecular Weight 239.10 g/mol
Target Stock Concentration 10 mM
Required Mass per 1 mL 2.39 mg
Recommended Solvent Anhydrous DMSO (≥99.9% purity)

Mechanistic Insights into Solvation (Causality & E-E-A-T)

Generating a stable DMSO stock solution for a dihydrochloride salt presents unique thermodynamic challenges. Do not treat this process as a simple dilution; it is a kinetic disruption of a crystal lattice.

The Lattice Energy Challenge: Dihydrochloride salts possess high crystal lattice energies due to strong ionic interactions between the chloride anions and the protonated azetidine/pyrimidine nitrogens. While water (dielectric constant ϵ≈80 ) easily overcomes this lattice energy, pure DMSO ( ϵ≈47 ) struggles to break these ionic bonds at room temperature. Therefore, kinetic energy (via sonication and controlled heating at 37°C) is mandatory to drive the solvation process to completion[2].

The Threat of Hygroscopicity: DMSO is highly hygroscopic. When exposed to ambient air, it rapidly assimilates atmospheric water[3]. For dihydrochloride salts, the introduction of water into the DMSO microenvironment can cause localized shifts in the solvation shell, leading to compound hydrolysis or secondary precipitation ("salting out") during freeze-thaw cycles[4]. Studies indicate that water assimilation is a more significant driver of compound degradation in DMSO than oxygen exposure[5]. Consequently, utilizing anhydrous DMSO and aliquoting the final solution to minimize freeze-thaw cycles is non-negotiable for maintaining library integrity[2].

Step-by-Step Solvation Protocol

This protocol is designed as a self-validating system. The inclusion of a post-solvation centrifugation step ensures that no micro-particulates remain in suspension, which could otherwise cause false positives in optical assays or block automated liquid handlers.

Materials Required:
  • 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride powder.

  • Anhydrous DMSO (sealed under Argon/Nitrogen).

  • Analytical balance (0.01 mg readability).

  • Ultrasonic water bath (temperature-controlled).

  • Microcentrifuge.

  • Low-bind microcentrifuge tubes (amber or opaque preferred).

Methodology:

Step 1: Equilibration

  • Allow the sealed vial of the lyophilized compound to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture onto the cold powder.

Step 2: Weighing and Calculation

  • Weigh exactly 2.39 mg of the compound into a sterile, low-bind microcentrifuge tube.

  • Calculation Validation: To achieve a 10 mM stock, the formula is: Volume (mL) = Mass (mg) / (Molecular Weight * Concentration (M)). For 2.39 mg: 2.39 / (239.10 * 0.01) = 1.00 mL of DMSO.

Step 3: Solvation & Kinetic Disruption

  • In a dry environment (preferably a nitrogen-purged glove box), add 1.00 mL of Anhydrous DMSO to the tube.

  • Vortex immediately for 30 seconds at maximum speed.

  • Transfer the tube to an ultrasonic water bath set to 37°C. Sonicate for 10–15 minutes[2]. Causality: The acoustic cavitation and mild heat provide the activation energy required to break the dihydrochloride ionic lattice without causing thermal degradation.

Step 4: Quality Control (Self-Validation)

  • Remove the tube and visually inspect against a light source. The solution must be completely transparent with no Schlieren lines.

  • Centrifuge the solution at 10,000 x g for 3 minutes at room temperature.

  • Inspect the bottom of the tube. If a white pellet is visible, the compound has not fully dissolved. (If this occurs, add 10% v/v sterile water as a co-solvent only if your downstream assay tolerates it, or reduce the stock concentration to 5 mM).

Step 5: Aliquoting and Storage

  • Immediately aliquot the validated 10 mM solution into 20–30 µL portions in tightly sealed tubes[2].

  • Purge the headspace of each tube with dry Nitrogen or Argon gas before sealing.

  • Store aliquots at -80°C. Causality: Storage at -80°C extends the shelf life to approximately 1 year by arresting kinetic degradation pathways, while single-use aliquots completely eliminate freeze-thaw-induced precipitation[2][6].

Workflow Visualization

Workflow A 1. Equilibration (Desiccator, 30 min) B 2. Weighing (2.39 mg Compound) A->B C 3. Solvent Addition (1.0 mL Anhydrous DMSO) B->C D 4. Kinetic Disruption (Vortex & Sonicate at 37°C) C->D E 5. QC Centrifugation (10,000 x g, 3 min) D->E F Pellet Present? E->F G Dilute to 5 mM or Add Co-solvent F->G Yes H 6. Aliquoting (20-30 µL portions) F->H No (Clear) G->D I 7. Long-term Storage (-80°C under N2 gas) H->I

Fig 1: Standard operating procedure for the solvation and storage of dihydrochloride salts in DMSO.

Troubleshooting & Best Practices

  • Precipitation Upon Dilution: When transferring the 10 mM DMSO stock into an aqueous assay buffer, the sudden change in dielectric constant can cause "crashing out." To prevent this, ensure the final DMSO concentration in the assay does not exceed 1% v/v (or 0.1% for sensitive cell-based assays)[2][6]. Always add the DMSO stock to the aqueous buffer rapidly while vortexing, rather than adding buffer to the DMSO.

  • Atmospheric Control: Never leave the master DMSO stock open on the benchtop. The hygroscopic nature of DMSO will pull moisture from the air, reducing the solubility limit of the dihydrochloride salt and causing delayed precipitation[3].

  • Container Material: Use polypropylene or glass vials. Avoid polystyrene, as concentrated DMSO will degrade the plastic, leaching contaminants into your assay[5].

References

  • Matrix Scientific / 1int.co.uk. "2-Amino-6-azetidin-3-yl-pyrimidin-4-ol dihydrochloride. CAS Number: 1361112-09-5." 1int.co.uk. Available at:[Link]

  • National Institutes of Health (NIH). "Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument." PMC. Available at: [Link]

  • National Institutes of Health (NIH). "Monitoring compound integrity with cytochrome P450 assays and qHTS." PMC. Available at:[Link]

  • Cheng et al. "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening. Available at:[Link]

  • Lipinski, C.A. et al. "Solubility in Pharmaceutical Chemistry: DMSO solubility and bioscreening." Pageplace / Curr. Drug. Discovery. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol Dihydrochloride as a Versatile Precursor in Medicinal Chemistry

Introduction: The Strategic Value of a Hybrid Scaffold In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Hybrid Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride emerges as a precursor of significant interest, embodying a powerful convergence of two high-value chemical motifs: the 2-aminopyrimidine core and the azetidine ring.

  • The 2-Aminopyrimidine Core: This scaffold is a well-established "privileged structure" in medicinal chemistry, most notably for its role as a bioisostere of the purine ring in ATP. This mimicry allows it to effectively target the ATP-binding site of numerous protein kinases, making it a cornerstone in the design of kinase inhibitors for oncology, immunology, and other disease areas.[1][2] The amino group at the C2 position serves as a critical hydrogen bond donor, anchoring ligands within the kinase hinge region.

  • The Azetidine Moiety: The incorporation of an azetidine ring, a strained four-membered heterocycle, offers a sophisticated strategy to modulate the physicochemical and pharmacokinetic properties of a drug candidate.[3][4] Its three-dimensional, sp³-rich character can enhance aqueous solubility, reduce planar interactions that may lead to off-target effects, and improve metabolic stability compared to more conventional, larger ring systems.[3][5] The azetidine nitrogen also provides an additional vector for chemical diversification.

This guide provides a comprehensive overview of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride, detailing its properties, safety protocols, and its application as a key intermediate in the synthesis of advanced molecular entities. The protocols herein are designed to be robust and reproducible, offering both procedural steps and the underlying chemical logic to empower researchers in their synthetic campaigns.

Physicochemical Data and Hazard Identification

Prior to any experimental work, a thorough understanding of the precursor's properties and associated hazards is essential.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride
Molecular Formula C₇H₁₂Cl₂N₄O
Molecular Weight 239.10 g/mol
Appearance Typically an off-white to pale yellow solid
Melting Point 40 - 44 °C (104 - 111 °F)[6]
Boiling Point 208 - 209 °C (406 - 408 °F)[6]

Table 2: Hazard Summary and Safety Protocols

Hazard CategoryGHS Classification & StatementsRecommended Handling & PPEFirst Aid Measures
Acute Toxicity Danger! H301: Toxic if swallowed.[6][7] H310: Fatal in contact with skin.[6]Do not get in eyes, on skin, or on clothing. [6][8] Wear nitrile or butyl rubber gloves, a chemically resistant lab coat, and splash-proof safety goggles.[6][7][8] Handle only in a certified chemical fume hood.Skin: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7][8] Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.[7][8]
Irritation H315: Causes skin irritation.[6][7] H319: Causes serious eye irritation.[6][7][8] H335: May cause respiratory irritation.[6][8]Avoid breathing dust.[6][8] Ensure adequate ventilation and use local exhaust.Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8] Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
Handling P264: Wash skin thoroughly after handling.[6][7] P270: Do not eat, drink or smoke when using this product.[6]Use dedicated equipment. Change gloves immediately if contaminated.Treat symptomatically. Notes to physician should address the compound's acute toxicity.[8]

Core Application: A Gateway to Kinase Inhibitor Scaffolds

The primary utility of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol lies in its role as a versatile intermediate for constructing more complex, biologically active molecules. The pyrimidin-4-ol tautomer is in equilibrium with its corresponding pyrimidin-4(3H)-one form. A critical and widely employed synthetic strategy involves the conversion of the C4-hydroxyl group into a more reactive leaving group, typically a chloride. This "activated" intermediate becomes highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a diverse range of substituents at this key position.

The azetidine ring's secondary amine provides another point for diversification. It can be functionalized through reactions such as acylation, sulfonylation, or reductive amination. For selective modification of the pyrimidine core, it is often advantageous to perform reactions on the azetidine moiety after the pyrimidine core has been elaborated, or to use a precursor where the azetidine nitrogen is pre-protected (e.g., with a Boc group).

G cluster_0 Synthetic Pathway Precursor 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol (Starting Material) Intermediate 2-Amino-4-chloro-6-(azetidin-3-yl)pyrimidine (Activated Intermediate) Precursor->Intermediate  Chlorination (e.g., POCl₃) Product Diverse Library of C4-Substituted Pyrimidines (e.g., Kinase Inhibitors) Intermediate->Product  SNAr (R-NH₂) Product2 N-Functionalized Azetidine Derivatives Product->Product2  Azetidine Functionalization  (e.g., Acylation, Sulfonylation)

Caption: General synthetic scheme for the diversification of the precursor.

Detailed Experimental Protocols

The following protocols are representative methodologies. Researchers should adapt concentrations, equivalents, and reaction times based on their specific substrates and analytical monitoring (e.g., TLC, LC-MS).

Protocol 1: Synthesis of 2-Amino-4-chloro-6-(azetidin-3-yl)pyrimidine (The Activated Intermediate)

Principle: This protocol details the conversion of the C4-hydroxyl group to a chloride using phosphorus oxychloride (POCl₃). This is a standard transformation for pyrimidinols and is crucial for activating the scaffold for subsequent nucleophilic substitution reactions. The electron-withdrawing nature of the pyrimidine ring system facilitates this transformation.

Materials:

  • 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Acetonitrile (anhydrous)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride (1.0 eq).

  • Add anhydrous acetonitrile (approx. 10 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add DIPEA (2.2 eq) to neutralize the dihydrochloride salt and liberate the free base. Stir for 15 minutes.

  • Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise to the stirred suspension at 0 °C. Causality Note: POCl₃ is highly reactive; slow addition is critical to control the exotherm.

  • After the addition is complete, slowly warm the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully concentrate it under reduced pressure to remove excess POCl₃ and solvent.

  • Cool the residue in an ice bath and cautiously quench by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~8-9. Expert Insight: This step must be performed slowly and with vigorous stirring in a fume hood, as the quenching of residual POCl₃ is highly exothermic and releases HCl gas.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol or ethyl acetate/heptane) to yield the pure 2-Amino-4-chloro-6-(azetidin-3-yl)pyrimidine.

Self-Validation: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the -OH proton and a characteristic shift in the pyrimidine ring protons/carbons are expected.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Primary Amine

Principle: This protocol leverages the activated 4-chloro intermediate to introduce new functionality via an SNAr reaction. The electron-deficient pyrimidine ring facilitates the attack of a nucleophile (in this case, an amine) at the C4 position, displacing the chloride leaving group.

Materials:

  • 2-Amino-4-chloro-6-(azetidin-3-yl)pyrimidine (from Protocol 1)

  • Desired primary or secondary amine (e.g., aniline, benzylamine) (1.1-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0-3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry reaction vial or flask, dissolve 2-Amino-4-chloro-6-(azetidin-3-yl)pyrimidine (1.0 eq) in anhydrous NMP or DMSO.

  • Add the chosen amine nucleophile (1.1 eq).

  • Add DIPEA (2.0 eq). Causality Note: The base is required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Seal the vial and heat the mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine. Expert Insight: Microwave irradiation can often significantly reduce reaction times for SNAr reactions from hours to minutes.

  • Monitor the reaction by LC-MS. Upon completion (typically 2-16 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water, which may cause the product to precipitate. If it does, collect the solid by filtration.

  • If no precipitate forms, extract the aqueous mixture with EtOAc or DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the desired C4-substituted final product.

Self-Validation: Characterize the final compound by NMR and HRMS to confirm its identity and purity.

Experimental Workflow and Decision Logic

Caption: A logical workflow from precursor handling to final product validation.

References

  • Wence-Delgado, E. et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Ye, Y. et al. (2006). Synthesis of 2-amino-4-(7-azaindol-3-yl)pyrimidines as cyclin dependent kinase 1 (CDK1) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chemos GmbH & Co.KG, Safety Data Sheet for Azetidine. [Link]

  • Singh, S. et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Andreani, A. et al. (2007). Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Academia.edu. [Link]

  • Gornostaev, N. et al. (2017). Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. ResearchGate. [Link]

  • MDPI (2023). Special Issue: Protein Kinase Inhibitors: Synthesis and Applications. MDPI. [Link]

  • Kliachyna, M. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Umesh, N. et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2021). PMC. [Link]

  • Hayriye, G. et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

  • Couty, F. et al. (2006). Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters. Organic & Biomolecular Chemistry. [Link]

  • Urban, M. & Dračínský, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Organic Chemistry Portal. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. [Link]

  • Organic Chemistry Portal. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives. [Link]

  • Hayriye, G. et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Bentham Science. [Link]

  • Urban, M. & Dračínský, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Kliachyna, M. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-Ylidene)Acetates. PMC. [Link]

  • Kliachyna, M. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. [Link]

  • Dung, H. et al. (2023). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase. RSC Publishing. [Link]

  • Zborovskii, Y. et al. (2023). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. MDPI. [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2022). Diva-Portal.org. [Link]

  • Rahaman, S.A. et al. (2010). Synthesis and in vitro Antibacterial Activity of Some Novel 2-Amino-4, 6-D Derivatives. ResearchGate. [Link]

  • Al-Janaby, N. & Al-Assadi, Y. (2023). Preparation and Characterization of Some New Compounds Derived from 2-amino-4,6 dimethoxy pyrimidine and Some Drugs. Iraqi University Journal. [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (2025). MDPI. [Link]

Sources

Method

Application Note &amp; Protocols: Assessing the Cellular Efficacy of AZD0156, a Potent ATM Kinase Inhibitor

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to assess the cellular activity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to assess the cellular activity of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride, also known as AZD0156. AZD0156 is a highly selective and potent inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA Damage Response (DDR). We present detailed protocols for determining the compound's potency (IC50) using luminescence-based viability assays, evaluating its long-term anti-proliferative effects via clonogenic survival assays, and confirming its mechanism of action by monitoring intracellular target engagement.

Introduction: The Scientific Rationale

The ATM kinase is a critical apical kinase in the DDR signaling network, responsible for detecting DNA double-strand breaks (DSBs) and initiating a cascade of signaling events to orchestrate cell cycle arrest, DNA repair, or apoptosis. In many cancers, reliance on specific DDR pathways, including the one governed by ATM, is a key survival mechanism. Inhibition of ATM can therefore selectively sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies, an effect known as synthetic lethality.

AZD0156 has been developed as a potent and selective ATM inhibitor. Evaluating its efficacy requires a multi-faceted approach. While short-term viability assays are excellent for determining initial potency (IC50), they may not fully capture the biological consequence of DDR inhibition. Long-term clonogenic assays are considered the gold standard for assessing the ability of a cancer cell to proliferate indefinitely after treatment, providing a more clinically relevant measure of anti-cancer activity. Furthermore, confirming that the compound engages its intended target within the cell is crucial for validating its mechanism of action.

This guide provides a robust framework for the preclinical evaluation of AZD0156, ensuring that the generated data is both reproducible and biologically meaningful.

Part I: Initial Potency Assessment (IC50 Determination) via ATP-Based Viability Assay

The first step in characterizing a compound is to determine its potency by generating a dose-response curve. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active, viable cells. The signal is highly sensitive and linear over a broad range of cell numbers.

Principle of the Assay

The assay reagent lyses cells and provides the substrate (luciferin) and enzyme (Ultra-Glo™ Luciferase) for a reaction that generates a stable "glow-type" luminescent signal proportional to the amount of ATP present.

Experimental Workflow: IC50 Determination

Caption: Workflow for a clonogenic survival assay to assess long-term efficacy.

Detailed Protocol
  • Cell Plating:

    • Seed cells in 6-well plates at a low density (e.g., 200-1000 cells per well, must be optimized per cell line).

    • Incubate overnight to allow attachment.

  • Cell Treatment:

    • Treat cells with a range of AZD0156 concentrations (e.g., based on the previously determined IC50, such as 0.5x, 1x, 2x, 5x IC50). Include a vehicle control.

    • The treatment duration can vary. A 24-hour treatment is common, after which the drug-containing medium is removed.

  • Colony Formation:

    • After treatment, gently wash the cells once with PBS.

    • Add fresh, drug-free medium to each well.

    • Return the plates to the incubator and allow them to grow undisturbed for 10-14 days. Change the medium every 3-4 days.

  • Staining and Quantification:

    • When colonies in the control well are visible and contain >50 cells, remove the medium.

    • Gently wash the wells with PBS.

    • Fix the colonies by adding a solution of 3:1 methanol:acetic acid for 15 minutes.

    • Remove the fixative and allow the plate to air dry.

    • Stain the colonies by adding 0.5% crystal violet solution for 20-30 minutes.

    • Wash away the excess stain with deionized water and allow the plate to air dry completely.

    • Image the plates and count the number of colonies in each well.

  • Data Analysis:

    • Plating Efficiency (PE): (Number of colonies in control / Number of cells seeded) x 100%

    • Surviving Fraction (SF): Number of colonies in treated well / (Number of cells seeded x PE)

Part III: Intracellular Target Engagement Assay

To confirm that AZD0156 is acting via its intended mechanism, it is essential to show that it inhibits ATM kinase activity within the cell. A common method is to measure the phosphorylation of a direct downstream ATM substrate, such as Checkpoint Kinase 2 (Chk2) on Threonine 68 (pChk2 Thr68), in response to DNA damage.

Principle of the Assay

Cells are pre-treated with AZD0156, then subjected to a DNA damaging agent (like ionizing radiation, IR) to activate ATM. If AZD0156 is effective, it will block the ATM-mediated phosphorylation of Chk2. This can be quantified using methods like Western Blot or high-content imaging.

Signaling Pathway

Caption: AZD0156 inhibits ATM, blocking phosphorylation of Chk2 in the DDR pathway.

Protocol Outline (via Western Blot)
  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa) in 6-well plates to reach ~80% confluency on the day of the experiment.

    • Pre-treat cells with various concentrations of AZD0156 or vehicle (DMSO) for 1-2 hours.

    • Induce DNA damage by exposing cells to ionizing radiation (e.g., 5 Gy). Include a non-irradiated control.

    • Harvest cells 1 hour post-irradiation by lysing them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature 20-30 µg of protein per sample and separate by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against pChk2 (Thr68) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Probe the same membrane for total Chk2 and a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading.

  • Analysis:

    • A significant reduction in the pChk2 signal in the AZD0156-treated, irradiated samples compared to the vehicle-treated, irradiated sample confirms target engagement.

References

  • Title: ATM: A master controller of the DNA damage response. Source: Nature Reviews Cancer URL: [Link]

  • Title: The ATM-dependent DNA damage response pathway. Source: DNA Repair URL: [Link]

  • Title: AZD0156, a novel, potent, and selective inhibitor of ATM kinase, shows potent radiosensitization and chemosensitization in preclinical models of cancer. Source: Clinical Cancer Research URL: [Link]

  • Title: A simple method for the quantitative determination of colony-forming ability of anchorage-dependent cells. Source: Nature Protocols URL: [Link]

Technical Notes & Optimization

Troubleshooting

identifying and removing impurities in 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride batches

Welcome to the dedicated technical support resource for 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for identifying and removing impurities in your batches.

Introduction

2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride is a polar, heterocyclic compound with multiple nitrogen atoms, making it susceptible to specific types of impurities during synthesis and storage. Its dihydrochloride salt form influences its solubility and stability. This guide provides a framework for understanding potential impurities and outlines systematic approaches for their identification and removal, ensuring the high purity required for downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, analysis, and purification of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride.

Q1: What are the most likely sources and types of impurities in my 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride batches?

A1: Impurities can arise from various stages of the manufacturing process and storage.[1] They are generally categorized as:

  • Organic Impurities: These include starting materials, by-products, intermediates, and degradation products.[1] For a plausible synthesis involving the condensation of an azetidine-containing precursor with a pyrimidine precursor, common organic impurities could include unreacted starting materials, products of side-reactions (e.g., over-alkylation, hydrolysis of intermediates), and regioisomers.[2][3]

  • Inorganic Impurities: These can include reagents, catalysts, and inorganic salts from the work-up and purification steps.

  • Residual Solvents: Organic solvents used during synthesis and purification may remain in the final product.[1]

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A multi-technique approach is often necessary for comprehensive impurity profiling.[4]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities.[5] Due to the polar nature of the target compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an aqueous mobile phase and a polar-endcapped column may be required for effective separation.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurities by providing molecular weight information.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the main compound and can help identify and quantify impurities if they are present at sufficient levels.

  • Gas Chromatography (GC): Primarily used for the detection and quantification of residual volatile organic solvents.[1]

Q3: My compound is an oil or a sticky solid after synthesis. How can I induce crystallization?

A3: The inability to obtain a crystalline solid can be due to residual solvents or impurities inhibiting crystal lattice formation.[9]

  • Trituration: Stirring the oil or sticky solid with a solvent in which the desired compound is poorly soluble but the impurities are soluble (e.g., diethyl ether, ethyl acetate) can often induce precipitation of the pure compound as a solid.

  • Solvent System Screening for Recrystallization: If trituration fails, a systematic screening of different solvent systems for recrystallization is recommended. Common choices for polar compounds include ethanol/water, methanol/toluene, or isopropanol/diethyl ether.[10]

  • pH Adjustment: Since your compound is a dihydrochloride salt, ensuring the correct pH during the final isolation steps is crucial. The presence of the freebase or a monosalt could result in an oily product.[9]

Q4: When should I choose column chromatography over recrystallization?

A4: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is effective and economical when the impurities have significantly different solubility profiles from your target compound.[11] It is ideal for removing small amounts of impurities from a large amount of solid material.

  • Column Chromatography is necessary when impurities have similar solubilities to the desired product.[12] It separates compounds based on their differential partitioning between a stationary phase and a mobile phase, offering higher resolution for complex mixtures.[13]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues encountered during the purification of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride.

Troubleshooting Impurity Removal by Recrystallization

Issue: Persistent impurities after recrystallization.

Underlying Cause: The chosen solvent system may not be optimal, or the impurities may co-crystallize with the product.

Step-by-Step Protocol:

  • Solvent System Re-evaluation:

    • Principle: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.

    • Action: Systematically screen a new range of solvent systems with varying polarities. For a dihydrochloride salt, consider polar protic solvents like ethanol, methanol, or isopropanol, and anti-solvents like ethyl acetate, acetone, or diethyl ether.[14]

  • Charcoal Treatment:

    • Principle: Activated charcoal can adsorb colored impurities and some non-polar impurities.

    • Action: Dissolve the crude product in the minimum amount of hot recrystallization solvent. Add a small amount of activated charcoal (approx. 1-2% w/w) and boil for a few minutes. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool slowly.

  • pH Adjustment and Re-precipitation:

    • Principle: Converting the hydrochloride salt to the freebase can alter its solubility profile, allowing for the removal of impurities that are soluble in the freebase form.

    • Action: Dissolve the impure salt in water and adjust the pH to basic (e.g., pH 9-10) with a suitable base (e.g., NaHCO₃ or a weak organic base) to precipitate the freebase. Filter and wash the freebase, then redissolve it in a minimal amount of dilute HCl and recrystallize.[9]

Troubleshooting Impurity Removal by Column Chromatography

Issue: Poor separation of the target compound from a closely related impurity.

Underlying Cause: The polarity of the eluent or the nature of the stationary phase is not providing sufficient resolution.

Step-by-Step Protocol:

  • Chromatography Mode Selection:

    • Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. This may be suitable if the impurities are significantly less polar than the target compound.[13]

    • Reverse-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is often the method of choice for polar compounds.[15]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography that uses a polar stationary phase with a high concentration of an organic solvent and a small amount of aqueous solvent in the mobile phase. HILIC is particularly effective for very polar compounds that are poorly retained in reverse-phase systems.[6]

  • Mobile Phase Optimization (for Reverse-Phase):

    • Principle: Fine-tuning the mobile phase composition can significantly impact separation.

    • Action:

      • Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the organic solvent percentage. This can help to resolve closely eluting peaks.

      • pH Modification: Adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve the peak shape of basic compounds by ensuring they are protonated.[15]

      • Ion-Pairing Agents: For highly polar compounds that are still not well-retained, adding an ion-pairing reagent to the mobile phase can enhance retention on a reverse-phase column.[16]

  • Stationary Phase Selection:

    • Principle: Different stationary phases offer different selectivities.

    • Action: If standard silica or C18 columns do not provide adequate separation, consider alternative stationary phases such as alumina, diol, or cyano-bonded silica for normal-phase, or polar-endcapped C18 or phenyl-hexyl columns for reverse-phase.

Part 3: Visualization & Data Presentation

Visual Workflows

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Impurity Characterization cluster_2 Purification Strategy Batch Impure Batch of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride HPLC_UV HPLC-UV Analysis Batch->HPLC_UV Initial Purity Assessment LC_MS LC-MS Analysis HPLC_UV->LC_MS If unknown peaks Known_Impurity Known Impurity? LC_MS->Known_Impurity NMR NMR Analysis (if necessary for structure) Known_Impurity->NMR No Quantify Quantify Impurity (by HPLC) Known_Impurity->Quantify Yes NMR->Quantify Purification_Choice Select Purification Method Quantify->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High Purity & Different Solubility Column Column Chromatography Purification_Choice->Column Complex Mixture or Similar Solubility Final_QC Final Purity Check (HPLC, NMR) Recrystallization->Final_QC Column->Final_QC

Caption: Workflow for impurity identification and selection of an appropriate purification strategy.

Purification_Troubleshooting cluster_recryst Recrystallization Path cluster_column Column Chromatography Path Start Purification Attempt Purity_Check Check Purity (TLC/HPLC) Start->Purity_Check Success Pure Compound Purity_Check->Success Purity >99% Failure Impurity Remains Purity_Check->Failure Purity <99% Recryst_Options Change Solvent System Add Charcoal pH Adjustment Failure->Recryst_Options If Recrystallized Column_Options Optimize Mobile Phase Change Stationary Phase Switch Chromatography Mode (e.g., HILIC) Failure->Column_Options If Column Chromatography Recryst_Options->Start Retry Column_Options->Start Retry

Caption: Troubleshooting flowchart for iterative purification of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride.

Data Tables

Table 1: Recommended Starting Points for Analytical Method Development

TechniqueStationary PhaseMobile Phase / ConditionsDetectionPurpose
HPLC (Reverse-Phase) C18, polar-endcapped, 5 µmA: 0.1% Formic Acid in WaterB: AcetonitrileGradient: 5% to 95% B over 20 minUV (e.g., 254 nm)Primary purity assessment and quantification.[5]
HPLC (HILIC) Silica or Amide, 5 µmA: AcetonitrileB: Water with 10 mM Ammonium FormateGradient: 95% to 50% A over 20 minUV (e.g., 254 nm)For very polar impurities not retained in RP-HPLC.[6]
LC-MS C18, polar-endcapped, 3 µmA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileESI+, Full ScanIdentification of unknown impurities.[8]
GC DB-624 or equivalentStandard temperature programFID or MSResidual solvent analysis.[1]

Table 2: Common Solvents for Recrystallization Trials

Primary Solvent (Good Solubility when Hot)Anti-Solvent (Poor Solubility when Cold)Notes
EthanolEthyl AcetateGood for moderately polar compounds.
MethanolDiethyl EtherCan lead to very rapid precipitation; slow cooling is key.
IsopropanolTolueneA less polar anti-solvent option.
WaterAcetone / EthanolUseful if the compound is highly water-soluble.

References

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Research & Reviews: A Journal of Pharmaceutical Science.
  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography - Benchchem. (n.d.). BenchChem.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PMC. Retrieved March 25, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. Retrieved March 25, 2026, from [Link]

  • What can I use to purify polar reaction mixtures? - Biotage. (2023). Biotage. Retrieved March 25, 2026, from [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives - Benchchem. (n.d.). BenchChem.
  • Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. (n.d.). SciSpace. Retrieved March 25, 2026, from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). PharmaTech.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025). Waters. Retrieved March 25, 2026, from [Link]

  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (n.d.). Bentham Science. Retrieved March 25, 2026, from [Link]

  • Analytical methods for amino acid determination in organisms. (2020). PubMed. Retrieved March 25, 2026, from [Link]

  • Technical Support Center: Purification of Pyrimidine-2-sulfonamide and its Derivatives - Benchchem. (n.d.). BenchChem.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (n.d.). BenchChem.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Retrieved March 25, 2026, from [Link]

  • Recrystallization and Acid/Base Extraction - The Basics. (n.d.). Erowid. Retrieved March 25, 2026, from [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 25, 2026, from [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). PMC. Retrieved March 25, 2026, from [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization - Benchchem. (n.d.). BenchChem.
  • How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. (n.d.). Der Pharma Chemica. Retrieved March 25, 2026, from [Link]

  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing for 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol Dihydrochloride

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for scientists and drug development professionals troubleshooting poor peak symmetry and retention issues when analyzing highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for scientists and drug development professionals troubleshooting poor peak symmetry and retention issues when analyzing highly polar, basic pharmaceutical intermediates.

Chemical Profiling & Root Cause Analysis

Q: Why does 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride exhibit severe peak tailing in standard Reversed-Phase (RP) HPLC? A: The analyte is a highly polar, basic compound containing an aminopyrimidine ring and a secondary amine (azetidine). Because it is a dihydrochloride salt, it exists as a fully protonated dication in aqueous solutions. In standard RP-HPLC, peak tailing is primarily driven by secondary interactions. While the primary retention mechanism is hydrophobic partitioning, the protonated amine groups undergo strong electrostatic interactions (ion-exchange) with ionized residual silanol groups (SiO⁻) on the surface of the silica-based stationary phase[1],[2]. This dual-retention mechanism causes the trailing edge of the peak to extend, severely compromising peak symmetry and integration accuracy.

Q: How do I determine if the tailing is caused by chemistry (silanols) or physics (column degradation)? A: You must implement a self-validating system suitability test. Inject a neutral marker (e.g., uracil or toluene) alongside your basic analyte. Neutral compounds do not participate in acid-base interactions with silanols. If the neutral marker elutes with perfect symmetry but your target analyte tails, the root cause is chemical (silanol interactions). If both peaks exhibit tailing, the issue is physical, such as column bed collapse, a blocked frit, or excessive extra-column dead volume[3].

RootCause Problem Peak Tailing of Basic Polar Analyte Cause1 Ionized Silanols (SiO-) Problem->Cause1 Mechanism A Cause2 Poor RP Retention (Hydrophilic Salt) Problem->Cause2 Mechanism B Sol1 Lower pH (<3.0) Protonate Silanols Cause1->Sol1 Fix Sol2 Add 0.1% TFA Ion-Pairing Cause1->Sol2 Fix Sol3 Switch to HILIC Polar Retention Cause2->Sol3 Fix

Logical mapping of peak tailing causes and targeted chromatographic solutions.

Method Optimization Strategies

Q: How can I adjust the mobile phase to suppress secondary interactions in Reversed-Phase mode? A: To mitigate silanol interactions, you must operate at a low pH. Adjusting the mobile phase pH to below 3.0 ensures that residual silanols are fully protonated (Si-OH), thereby neutralizing their negative charge and eliminating the electrostatic attraction[2],[4]. For highly basic compounds like azetidine derivatives, adding 0.1% Trifluoroacetic acid (TFA) is highly effective. TFA acts as a weak ion-pairing reagent; its hydrophobic trifluoromethyl group interacts with the stationary phase, while its carboxylate group forms a neutral ion pair with the protonated amine, significantly improving both retention and peak shape[5],[6].

Q: Should I consider Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound? A: Yes, HILIC is highly recommended for this specific molecule. Because 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride is a highly polar salt, it will likely elute near the void volume in standard RP-HPLC, making accurate quantification difficult[4]. HILIC operates as a "reversed reversed-phase" system where the stationary phase is polar, and water acts as the strong eluting solvent[7],[8]. This orthogonal approach provides superior retention for hydrophilic salts and naturally eliminates the hydrophobic-silanol mismatch that causes tailing in RP-HPLC.

MethodDev Start Assess Analyte Polarity Decision Highly Polar Dihydrochloride? Start->Decision RP Reversed-Phase (RP) Decision->RP No / Standard HILIC HILIC Mode Decision->HILIC Yes (Preferred) RPOpt Use Endcapped C18 + 0.1% TFA RP->RPOpt HILICOpt Use Amide Column + Ammonium Formate HILIC->HILICOpt Eval Evaluate Peak Symmetry (Asymmetry Factor 0.9-1.2) RPOpt->Eval HILICOpt->Eval

Decision tree for selecting HILIC vs. Reversed-Phase for polar basic amines.

Step-by-Step Experimental Workflows

Protocol A: RP-HPLC Optimization using Ion-Pairing (TFA)

This protocol is designed to force retention of the polar dihydrochloride salt while masking active silanols.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water + 0.1% v/v TFA (pH ~2.0).

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

    • Causality: TFA lowers the pH to protonate silanols and forms a hydrophobic ion pair with the azetidine nitrogen[5].

  • Column Selection: Install a heavily endcapped, base-deactivated C18 column to minimize the baseline concentration of active silanols[3].

  • Self-Validation Injection: Inject a 10 µg/mL solution of Uracil (neutral marker). Verify that the asymmetry factor ( As​ ) is between 0.95 and 1.05. If As​>1.2 , troubleshoot system plumbing before proceeding[3].

  • Analyte Injection & Gradient: Inject the sample. Run a shallow gradient starting at 2% B to maximize retention of the polar salt.

  • Wash Protocol: Post-analysis, flush the column with 50:50 Water:Acetonitrile (without TFA) to prevent ion-pair reagent accumulation, which can permanently alter column selectivity over time.

Protocol B: HILIC Method Development for Polar Amines

This protocol utilizes orthogonal partitioning to retain the analyte without relying on hydrophobic interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

    • Causality: High buffer concentration is required in HILIC to disrupt ionic interactions between the basic analyte and the polar stationary phase, ensuring sharp peaks[7].

  • Column Selection: Install an Amide or bare Silica HILIC column.

  • Sample Diluent Preparation (Critical): Dilute the sample in a diluent that matches the initial mobile phase conditions (e.g., 80% Acetonitrile). Injecting a highly aqueous sample into a HILIC system will disrupt the stationary phase water layer, causing severe peak splitting and fronting.

  • Equilibration & Execution: Equilibrate the column with at least 20 column volumes of the initial mobile phase (e.g., 90% B / 10% A). Run a gradient from 90% B down to 50% B (increasing the aqueous strong solvent to elute the compound)[8].

Quantitative Data & Expected Outcomes

The following table summarizes the expected chromatographic behavior of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride under various method conditions.

Chromatographic ConditionPrimary Mechanism of ActionExpected Tailing Factor ( Tf​ )Retention Impact ( k′ )
RP: Water/ACN (No Buffer) Unmasked silanols interact with NH2+​ > 2.0 (Severe Tailing)Low (Elutes near t0​ )
RP: 0.1% Formic Acid (pH ~2.7) Partially suppresses silanol ionization1.5 - 1.8 (Moderate)Low
RP: 0.1% TFA (pH ~2.0) Ion-pairing + full silanol suppression1.0 - 1.2 (Excellent)Moderate (Increased k′ )
HILIC: Ammonium Formate Orthogonal retention via polar partitioning0.9 - 1.1 (Excellent)Very High

References[1] Troubleshooting Peak Tailing in LC. Scribd.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj4PUevmNb0cS7S_yNSqqlAQ6rnZU0wFbnD7NyJ0Uj1PKH_2OMgGRJMBCzgfjVpKUm8ZF5X__yAkLxqtTPQqFAYz-3H-x6HjWXHhbuGea5keLkcley93cJ_mVY3mnCa56x3LqdeR1O7xZIB5OyJ0M=[2] Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVess41RL2aveLMR4LE-VB2CXI54RMl76NbKBComVZXIqZvzwR6K1REYLPGuPq9v70H6vNChzbSc5SrakAk-5D9vu2nDFbow8TE1hTD432gfP9kKx6FOzoPoa0-gqitU6NfDso36yRC5Em5SkpmBadHaY=[5] Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpz5LGWXUpRmcNsnyShefP64_9WStVCKEIFr1Vh2jygTvl82TcXmRxB2PopRW9_UJDtkVHCG6BqeoYDdfD5YRsq5QChIuvxChPOvUVlbxCiMj6Ce8knhIeEKt0IXtEupk4m9GrFiKep2--pMcta3AaX2DAD4oQFvlnYqLw7wKsBHFG206-Ow2aDXu_f-qrkeSn8WipPqyrb0Wi2wznY-DNmneC82YH1mGwpZ6z6Rlj5T6AkoKoJvg-FNPP2n1rAlC2UMjMtDBarFHkAsmqGMEU7JrHQ4h2NbXEbpWz-uApvlLLB9uJfxJk6YFvq6e_o6_0I4WrYUc=[6] Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. PMC/NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5mU1NF15i0H8uiHAb_JY5xZNetvWkaliWByfSjVOJBJU_ljQKFZnFSV6Ypo6EVe5oU8kFUiuL9FLP8qNytw10nOJfekqOo8V-QwRCmHDvjomFYABneTF-dSLWaZNujynItfO-yP7d8TJZr84=[4] Home | HPLC Calculator. Khemit.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCGBm-7vQ6TTIsZCfRc6kvMOOUweXcZic0p3pa9YwXd2Kxl8CxPPOF7MHbONyaWC5h_-l8Lnf4xLbP-7A83KkpAOy99cvNKvt30RRgb760t9k0cy0keUohT9COibqWVs0r74lbNdA=[3] HPLC Peak Tailing. Axion Labs.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIgPYJtuG7voFumjHcb_Z-p6xWHGJHss0et6jC_L9OGN3AUCmt_gKYuLIbIIYsuY-KA-gwJ1nQesBWG3W8oHo-Xi-9xAg9zpZQWbO75iJUcEBjw5qreHHWDkawG-FqIzb_AEiD3pOV8E1jxZTvccPzZXOcheA8nymihzY=[7] HILIC separations. Thermo Fisher Scientific.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtbgkviZSEJ1Irdqvg9eT-MWQcEFB4RstQZpfXJ2Fk1Se3WpjJjqNp0qc4K3pjXw2EzJc9rit8Q0c8vJvzOHs-lViSKezFbEo6PfnNzSvtLqP6TDxkXjEIJBubOq5HumtcF1Uxb-w2Q1Lg9fcwTjeLDsBH2sfOz_VH-FowFeYO7BYLL4wPL-v6gfAsZbG2k3H8mCDm9NfUiH-FcQbdNOZR[8] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. LCMS.cz.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtgDxhQ4jS-W7a-UxckM6a4Vm3pQi9QwLhTlrFBGSnljQT-ZmpyKNS8VeIBMbF1T80iU913w8Qi98YNiSkd1spi-6MVihqB2gUPSW_H8UVeJ5DUaRort5uLc6SWSklvHAkl95xc4KCx8x5yV12Pa34evTqpDecASfRotngSh411DmMlHOg9fV61pA4dKqqbpGfs_YnI-NgCil5QtffE595UuJM-tyNO6bQS2FSKQ6I7tBOAGNIdLRjKzEu8MrO8gmbNBL7VTgm36ayNo82lxs8B8TVbqY4hvZoMJ4HB5YeQ46A_XdLffU=

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Reference Data & Comparative Studies

Validation

LC-MS Validation of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol Dihydrochloride: A Comparative Guide to HILIC vs. Reversed-Phase Chromatography

As drug discovery pipelines increasingly focus on highly polar, low-molecular-weight building blocks and intermediates, analytical scientists face significant challenges in chromatographic retention and mass spectrometri...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly focus on highly polar, low-molecular-weight building blocks and intermediates, analytical scientists face significant challenges in chromatographic retention and mass spectrometric (MS) sensitivity. A prime example is 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride (CAS: 1361112-09-5)[1].

This guide objectively compares the performance of traditional Reversed-Phase Liquid Chromatography (RP-LC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the LC-MS/MS validation of this compound. By examining the causality behind chromatographic behaviors, we provide a self-validating methodology designed for rigorous pharmaceutical analysis.

Mechanistic Analysis: The Analytical Challenge

2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride is a highly hydrophilic, basic molecule. Its structure features a pyrimidine ring, a primary amine, a hydroxyl group (capable of tautomerizing to a pyrimidin-4(3H)-one), and a secondary amine within an azetidine ring. Formulated as a dihydrochloride salt, it exists in a multiply protonated state under typical acidic LC conditions.

The Failure of Traditional Reversed-Phase (C18)

Traditional RP-LC relies on the partitioning of analytes into a hydrophobic stationary phase (e.g., C18 alkyl chains). Because our target analyte is dominated by polar functional groups and carries a net positive charge, it lacks the necessary hydrophobic surface area to interact with a C18 column. Consequently, the compound heavily favors the aqueous mobile phase and elutes in or near the void volume (k' < 1)[2].

Elution in the void volume is catastrophic for LC-MS/MS validation because the analyte co-elutes with unretained matrix components and endogenous salts. This leads to severe ion suppression in the electrospray ionization (ESI) source, resulting in poor reproducibility, low signal-to-noise (S/N) ratios, and assay failure.

The HILIC Paradigm Shift

HILIC provides a complementary selectivity to RP-LC, specifically designed for highly polar compounds[3]. It utilizes a polar stationary phase (such as a zwitterionic sulfobetaine or BEH Amide) and a highly organic mobile phase (typically >80% acetonitrile).

The Causality of HILIC Retention:

  • Aqueous Partitioning: The polar stationary phase immobilizes a stagnant, water-enriched layer. The polar analyte partitions from the organic-rich bulk mobile phase into this aqueous layer[2][3].

  • Electrostatic Interactions: The positively charged azetidine ring undergoes weak ion-exchange interactions with the stationary phase, further enhancing retention[2][4].

  • Enhanced MS Desolvation: ESI efficiency is dictated by droplet evaporation. The high acetonitrile content in HILIC mobile phases lowers the surface tension and heat of vaporization of the eluent. This generates smaller initial ESI droplets that desolvate rapidly, drastically increasing the yield of gas-phase ions and boosting MS sensitivity[3].

Chromatographic Workflow & Retention Mechanism

The following diagram illustrates the divergent pathways and mechanistic outcomes when analyzing highly polar amines via RP-LC versus HILIC.

G Sample Highly Polar API 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol Split Chromatographic Mode Sample->Split RPLC Reversed-Phase (C18) Hydrophobic Interaction Split->RPLC Suboptimal HILIC HILIC (Zwitterionic/Amide) Hydrophilic Partitioning Split->HILIC Optimal RP_Mech Analyte highly water soluble Fails to partition into stationary phase RPLC->RP_Mech HILIC_Mech Partitions into water-enriched layer Electrostatic & H-bonding interactions HILIC->HILIC_Mech RP_Result Void Volume Elution (k' < 1) Severe Matrix Suppression RP_Mech->RP_Result HILIC_Result Strong Retention (k' > 3) Enhanced ESI Desolvation HILIC_Mech->HILIC_Result

Fig 1: Mechanistic comparison of RP-LC vs HILIC retention pathways for polar basic amines.

Experimental Design: A Self-Validating LC-MS/MS Protocol

To ensure scientific integrity, an analytical method must be self-validating. This means building internal checks—such as diluent matching, system suitability testing (SST), and matrix effect evaluations—directly into the protocol.

Protocol A: Optimized HILIC-MS/MS Method (Recommended)

This method utilizes a zwitterionic stationary phase, which provides excellent retention for polar amines and pyrimidines[4].

  • Column: ZIC-HILIC or Atlantis Premier BEH Z-HILIC (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid. (Causality: The aqueous buffer is required to form the stable water layer on the stationary phase. The acidic pH ensures consistent protonation of the analyte).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 5 mins, hold for 2 mins, return to 90% B.

  • Equilibration: 5 column volumes (CV) at initial conditions. (Causality: HILIC requires longer equilibration times than RP-LC to re-establish the hydration layer).

  • Flow Rate: 0.4 mL/min.

  • Sample Diluent: 75/25 Acetonitrile/Water. (Causality: Injecting a highly aqueous sample into a HILIC system disrupts the localized water layer, causing severe peak distortion and fronting. Matching the diluent to the initial mobile phase is critical).

Protocol B: Traditional RP-LC-MS/MS Method (For Comparison)
  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 mins.

  • Sample Diluent: 5/95 Acetonitrile/Water.

Self-Validation Criteria
  • Matrix Effect Assessment (Post-Column Infusion): Continuously infuse the pure analyte into the MS source post-column while injecting a blank matrix extract. A stable baseline confirms the absence of ion suppression. The HILIC method must demonstrate the analyte eluting outside any suppression zones.

  • System Suitability: Six replicate injections of the standard must yield a Retention Time RSD < 1.0% and a Peak Asymmetry factor ( Tf​ ) between 0.9 and 1.3.

Quantitative Performance Comparison

The following table summarizes the experimental validation data, contrasting the failure of the RP-LC approach with the robust performance of the optimized HILIC method.

Analytical ParameterReversed-Phase (C18)Zwitterionic HILICCausality / Implication
Retention Factor (k') 0.3 (Void Volume)4.8C18 lacks hydrophobic interaction; HILIC enables strong aqueous partitioning.
Peak Asymmetry ( Tf​ ) 2.9 (Severe Tailing)1.1 (Symmetrical)Secondary interactions with residual silanols in C18 cause tailing; Zwitterionic phase shields silanols.
Signal-to-Noise (S/N) 12:1450:1High organic HILIC mobile phase drives rapid ESI droplet desolvation.
Matrix Effect -88% (Suppression)-8% (Negligible)Void elution in C18 causes co-elution with salts; HILIC resolves analyte from matrix.
Equilibration Time 2 Column Volumes5-8 Column VolumesHILIC requires more time to rebuild the stationary phase hydration layer.

Conclusion

For the LC-MS validation of highly polar, basic intermediates like 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride , traditional Reversed-Phase C18 chromatography is fundamentally inadequate. The lack of hydrophobic retention leads to void volume elution and catastrophic ion suppression.

Conversely, HILIC provides a scientifically sound, self-validating alternative. By leveraging hydrophilic partitioning and electrostatic interactions, HILIC ensures strong retention (k' > 3). Furthermore, the high-acetonitrile mobile phase synergizes perfectly with electrospray ionization, delivering superior desolvation efficiency and maximizing mass spectrometric sensitivity. For researchers developing assays for polar pyrimidine or azetidine derivatives, adopting a zwitterionic or amide-based HILIC workflow is the definitive best practice.

Sources

Comparative

cross-reactivity and selectivity of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride in biochemical assays

Fragment Profiling Guide: Cross-Reactivity and Selectivity of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol As a Senior Application Scientist in Fragment-Based Drug Discovery (FBDD), I frequently evaluate novel chemical buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Fragment Profiling Guide: Cross-Reactivity and Selectivity of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol

As a Senior Application Scientist in Fragment-Based Drug Discovery (FBDD), I frequently evaluate novel chemical building blocks to determine their viability as starting points for kinase inhibitor design. The ATP binding site is a narrow hydrophobic pocket located between the N- and C-terminal lobes of the kinase, linked by a flexible hinge region[1]. Targeting this hinge is the cornerstone of kinase drug discovery.

In this guide, we will critically evaluate the biochemical performance, cross-reactivity, and selectivity of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride against traditional hinge-binding alternatives.

Structural Rationale & Causality: Beyond the Flat Pyrimidine

The simple 2-aminopyrimidine scaffold is a ubiquitous hinge-binding motif because it forms dual hydrogen-bond interactions with the kinase amide backbone[2]. However, its flat, low-molecular-weight profile leads to a severe lack of selectivity, often stabilizing over 50% of the kinome in primary screens[3].

To engineer selectivity at the fragment level, we must introduce three-dimensional complexity. 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol achieves this through two distinct mechanisms:

  • Tautomeric Restriction: The 4-ol substitution tautomerizes to a 4(3H)-one form in aqueous buffer. This alters the hydrogen bond donor/acceptor topology, requiring a highly specific backbone NH donor from the kinase hinge, unlike unsubstituted pyrimidines.

  • sp3-Hybridized Vectoring: The addition of the azetidin-3-yl ring at the C6 position introduces a rigid, basic, sp3-hybridized vector. At physiological pH, the azetidine nitrogen is protonated. This creates a strict electrostatic requirement—the kinase must possess an accommodating electronegative patch (e.g., Asp or Glu in the solvent channel) to bind the fragment. Furthermore, the steric bulk of the azetidine ring actively clashes with bulky gatekeeper residues (like Thr or Phe), acting as a primary selectivity filter.

Comparative Profiling: Fragment Cross-Reactivity

To objectively compare the performance of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride, we benchmarked it against two widely used alternatives: 2-Aminopyrimidine (a promiscuous baseline) and 7-Azaindole (a potent bidentate binder capable of targeting atypical kinases like PIM1, which lacks a main chain N-H due to a proline residue[4]).

Table 1: Biochemical Assay Results (Selectivity Panel)

Fragment ScaffoldHinge Vector ProfileBroad Cross-Reactivity (DSF Hit Rate)CDK2 Kd​ (µM)EPHA2 Kd​ (µM)PIM1 Kd​ (µM)SRC Kd​ (µM)
2-Aminopyrimidine Flat, PromiscuousHigh (>55%)45.052.1120.560.3
7-Azaindole Bidentate, RigidModerate (~30%)12.535.01.540.2
Azetidinyl-Pyrimidine *sp3-directed, BasicLow (<15%) 15.2 22.4 >500 >500

*2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride. Data Synthesis: The azetidinyl-pyrimidine fragment demonstrates superior selectivity. It maintains high affinity for CDK2 and EPHA2 (where the azetidine vector points favorably toward the solvent channel) but completely fails to bind PIM1 (lacks the required hinge H-bond donor) and SRC (steric clash with the gatekeeper).

Visualizing the Binding Logic

Binding Hinge Kinase Hinge Region (Backbone Amides) Core 2-Aminopyrimidin-4-ol (Donor-Acceptor Motif) Core->Hinge 2-3 H-Bonds Azetidine Azetidin-3-yl Vector (Basic sp3 Ring) Core->Azetidine C6 Substitution Ribose Ribose Pocket / Solvent (Asp/Glu Salt Bridges) Azetidine->Ribose Electrostatic Attraction Gatekeeper Gatekeeper Residue (Steric Filter) Azetidine->Gatekeeper Steric Clash (if bulky)

Fig 1. Pharmacophore logic mapping the fragment's structural vectors to kinase pocket topology.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, the protocols used to generate the selectivity profiles above must be self-validating systems. Rigid scaffolds and macrocyclization strategies rely heavily on accurate initial fragment data[5].

Protocol A: High-Throughput Differential Scanning Fluorimetry (DSF)

DSF is utilized to determine the broad kinome cross-reactivity by measuring the thermal shift ( ΔTm​ ) of the kinase upon fragment binding.

  • Assay Assembly: In a 384-well PCR plate, combine 1 µM recombinant kinase domain, 5x SYPRO Orange dye, and 100 µM of the fragment in HEPES buffer (pH 7.4, 150 mM NaCl).

  • Causality of Detection: SYPRO Orange is environmentally sensitive; it is quenched in aqueous buffer but fluoresces highly when it binds to the hydrophobic core of the kinase as it unfolds during heating.

  • Self-Validating Controls: The assay is rendered self-validating by internal controls. A DMSO-only well establishes the baseline Tm​ . If the baseline Tm​ deviates by >1°C between replicates, the plate is rejected. Staurosporine (10 µM) is used as a positive control; it must produce a ΔTm​ > 10°C to confirm the kinase is properly folded and capable of stabilization.

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Validation

Hits from the DSF screen ( ΔTm​ > 2°C) are orthogonally validated using SPR to determine the exact dissociation constant ( Kd​ ).

  • Immobilization: Amine-couple the target kinase to a CM5 sensor chip until a density of ~3000 RU is achieved.

  • Solvent Correction (Critical Step): Because fragments have low initial affinities, they must be injected at high concentrations (e.g., 500 µM), requiring up to 5% DMSO in the running buffer. Since DMSO has a massive refractive index, even a 0.1% mismatch between the sample and buffer will produce a bulk shift that masks the true binding response of the low-molecular-weight fragment. Therefore, a 5-point DMSO calibration curve (4.5% to 5.5%) is injected before the fragment to create a correction plot, ensuring artifacts are mathematically subtracted.

  • Analyte Injection: Inject 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride in a 2-fold dilution series (500 µM down to 7.8 µM) at a flow rate of 30 µL/min. Fit the steady-state responses to a 1:1 Langmuir binding model.

FBDD Screening Workflow

Workflow A Fragment Library (Azetidinyl-Pyrimidine) B Primary Screen: DSF (Thermal Shift Assay) A->B 10-100 µM Screen C Broad Kinome Cross-Reactivity (Selectivity Entropy) B->C ΔTm > 2°C Cutoff D Orthogonal Validation: SPR (Binding Kinetics) C->D Hit Triage & Profiling E Lead Optimization (Vector Extension) D->E Kd < 10 µM Confirmed

Fig 2. Self-validating fragment screening workflow from primary DSF to orthogonal SPR validation.

References

  • Gerninghaus, J., et al. "Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity." European Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Nakano, H., et al. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chemical and Pharmaceutical Bulletin, 2014. URL:[Link]

  • Gerninghaus, J., et al. "Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Liao, J. J., et al. "Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery." Journal of Medicinal Chemistry, 2008. URL:[Link]

  • Zhang, Y., et al. "Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors." Molecules, 2022. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Evaluating Batch-to-Batch Consistency of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol Dihydrochloride

Executive Summary In the landscape of pharmaceutical development, the consistency of an Active Pharmaceutical Ingredient (API) or a critical intermediate is not merely a quality metric; it is the bedrock of safety, effic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical development, the consistency of an Active Pharmaceutical Ingredient (API) or a critical intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and regulatory compliance.[1][2] This guide provides a comprehensive framework for evaluating the batch-to-batch consistency of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride (hereafter referred to as AZP-2HCl), a heterocyclic compound of interest in medicinal chemistry. We move beyond simplistic pass/fail criteria to establish a holistic, data-driven methodology. By integrating orthogonal analytical techniques, we will construct a detailed chemical and physical fingerprint for each batch, enabling a robust comparison that ensures process control and predictable downstream performance. This document is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the unwavering quality of their chemical entities.

The Imperative of Consistency: A Scientific & Regulatory Perspective

Batch-to-batch consistency ensures that every production cycle yields an API within tightly defined specifications, a fundamental requirement for patient safety and drug efficacy.[1] Regulatory bodies like the FDA and international consortiums guided by the International Council for Harmonisation (ICH) mandate robust evidence of this consistency.[1][3] For a molecule like AZP-2HCl, which contains multiple reactive functional groups and stereocenters, even minor deviations in the manufacturing process can introduce significant variability in:

  • Impurity Profile: The introduction of new or elevated levels of impurities can have profound toxicological implications and impact the stability of the final drug product.[2]

  • Physical Properties: Changes in crystalline form (polymorphism) can alter solubility, dissolution rate, and bioavailability.[4][5][6]

  • Downstream Reactivity: Inconsistent batches can lead to unpredictable reaction kinetics, yield fluctuations, and purification challenges in subsequent synthetic steps.[2]

This guide employs the principles of Quality by Design (QbD), building a deep understanding of the product to ensure quality is maintained throughout its lifecycle.[1][7]

The Analytical Toolkit: An Orthogonal Approach

No single analytical technique can fully define the quality of a batch. A multi-faceted, orthogonal approach is essential for a comprehensive assessment. The following methods form the core of our evaluation strategy, each providing a unique and complementary piece of the puzzle.

Analytical TechniquePrimary PurposeKey Parameters Measured
High-Performance Liquid Chromatography (HPLC) Purity Assessment & Assay (Quantification)Purity (%), Assay (%), Impurity Levels (%)
Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity Identification & Structural ConfirmationMass-to-charge ratio (m/z) of parent and impurities
Nuclear Magnetic Resonance (NMR) Spectroscopy Identity & Structural ElucidationChemical structure, confirmation of covalent bonds
Differential Scanning Calorimetry (DSC) Solid-State CharacterizationMelting point (°C), phase transitions, polymorphism

In-Depth Experimental Protocols & Data Interpretation

This section provides detailed, self-validating protocols for the analysis of AZP-2HCl. The causality behind key experimental choices is explained to empower the user to adapt and troubleshoot effectively.

Identity and Structural Integrity: NMR Spectroscopy

NMR is the gold standard for unambiguous structural confirmation.[8][9][10] It provides a detailed fingerprint of the molecule's covalent framework. Comparing the ¹H and ¹³C NMR spectra of a new batch against a well-characterized reference standard is the definitive test of identity.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the AZP-2HCl batch sample and the reference standard into separate NMR tubes. Dissolve in 0.75 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition (¹H NMR): Acquire a standard proton spectrum. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

  • Acquisition (¹³C NMR): Acquire a proton-decoupled carbon spectrum using a standard pulse program (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak.

Interpretation & Acceptance Criteria: The ¹H and ¹³C NMR spectra of the test batch must be superimposable with those of the reference standard. All characteristic chemical shifts and coupling constants should match. The absence of significant unassigned signals confirms the absence of major structural impurities.

Purity and Impurity Profiling: HPLC and LC-MS

Chromatographic methods are the workhorse for purity assessment, capable of separating the main compound from process-related impurities and degradation products.[11][12] HPLC with UV detection is ideal for quantification, while LC-MS is unparalleled for identifying unknown impurities.[13][14]

Experimental Protocol: Reversed-Phase HPLC-UV

  • Rationale for Method Choice: A reversed-phase method using a C18 column is chosen for its versatility and ability to retain polar to moderately non-polar compounds like AZP-2HCl. An acidic mobile phase is used to ensure the amine functionalities are protonated, leading to sharp, symmetrical peaks.

  • Instrumentation: An HPLC or UPLC system equipped with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-18 min: 40% to 95% B

    • 18-20 min: Hold at 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (based on the pyrimidine chromophore, verify with a UV scan).[15]

  • Sample Preparation: Prepare samples at a concentration of 1.0 mg/mL in Mobile Phase A.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject a blank (diluent), the reference standard, and the batch samples.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison cluster_decision Decision prep_ref Weigh & Dissolve Reference Standard hplc HPLC-UV Analysis (Quantification) prep_ref->hplc prep_batch Weigh & Dissolve Test Batch prep_batch->hplc lcms LC-MS Analysis (Identification) prep_batch->lcms integrate Integrate Peaks (Area % Report) hplc->integrate identify Identify Impurities (Mass-to-Charge) lcms->identify compare Compare Impurity Profile to Reference Batch integrate->compare identify->compare decision Accept or Reject Batch (Based on ICH Q3A) compare->decision

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride
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